1-Methyl-2-pyrrolidinone-d3
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(trideuteriomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECXISVLQFMRJM-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858081 | |
| Record name | 1-(~2~H_3_)Methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933-86-8 | |
| Record name | 1-(Methyl-d3)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(~2~H_3_)Methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Isotopic Characterization of 1 Methyl 2 Pyrrolidinone D3
Approaches to Deuterium (B1214612) Incorporation in Organic Frameworks
The introduction of deuterium into specific molecular positions can be achieved through various synthetic routes. The primary methods for preparing 1-Methyl-2-pyrrolidinone-d3 involve either building the molecule from a deuterated precursor or exchanging protons on the non-deuterated molecule.
A common and direct synthesis involves the condensation reaction of gamma-butyrolactone (B3396035) (γ-BL) with deuterated monomethylamine (CD₃NH₂). This method mirrors the industrial production of standard NMP, where γ-butyrolactone is treated with methylamine (B109427) at elevated temperatures and pressures. chemicalbook.comwikipedia.org By using the isotopically labeled amine, the deuterated methyl group is incorporated directly, leading to high isotopic enrichment.
Table 1: Comparison of Primary Synthetic Routes for this compound
| Synthetic Route | Key Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation | γ-Butyrolactone, Deuterated Monomethylamine (CD₃NH₂) | High temperature (200–350°C) and pressure (10 MPa) in a tubular reactor. | Direct incorporation, high isotopic purity (≥98%), high yield (90-95%). | High cost of deuterated monomethylamine. |
| Catalytic Deuteration | 1-Methyl-2-pyrrolidinone, Deuterium Gas (D₂) | Palladium (Pd) catalyst, reduced pressure. | Uses less expensive deuterium source (D₂ gas). | Lower yields (~70%) due to potential side reactions. |
| H/D Exchange | 1-Methyl-2-pyrrolidinone, Deuterium Oxide (D₂O) | Pt/Al₂O₃ or Rh/C catalyst, high pressure and temperature (50 bar, 150°C). | Cost-effective deuterium source. rsc.org | Low efficiency (<20% deuteration at the methyl group), requires harsh conditions. |
Transition metal catalysis is a cornerstone of modern organic synthesis and provides powerful tools for hydrogen isotope exchange (HIE). snnu.edu.cnacs.org Various transition metals, including palladium, platinum, rhodium, and iridium, are known to facilitate H/D exchange reactions. rsc.org For the synthesis of this compound, catalytic deuteration typically involves reacting the parent compound, 1-Methyl-2-pyrrolidinone, with a deuterium source in the presence of a metal catalyst.
One documented approach is the catalytic deuteration using deuterium gas (D₂) over a palladium catalyst. Another strategy involves HIE with deuterium oxide (D₂O), which is often preferred due to its low cost and relative safety. snnu.edu.cn However, the C-H bonds of the N-methyl group in NMP are generally stable and not easily exchanged. Achieving deuteration at this position via HIE often requires forcing conditions, such as using a Platinum/Alumina (Pt/Al₂O₃) or Rhodium/Carbon (Rh/C) catalyst with D₂ gas at high temperatures (150°C) and pressures (50 bar), which can result in low efficiency.
Deuterium exchange reactions involve the substitution of a hydrogen atom in an organic molecule with a deuterium atom from a deuterated source. rsc.org For amides, these exchanges can be facilitated by acids, bases, or transition metal catalysts. rsc.org In the context of NMP, post-synthetic deuteration can be achieved by refluxing the compound in D₂O with a catalyst such as Palladium on carbon (Pd/C) or Raney nickel. This process typically targets labile hydrogens, but achieving high levels of deuteration at the less reactive methyl group may require prolonged reaction times or iterative cycles.
The mechanism for such exchanges under transition metal catalysis often involves the activation of a C-H bond. snnu.edu.cn One established pathway is the Concerted Metalation-Deprotonation (CMD) mechanism, where the C-H bond cleavage and metalation occur in a single step, facilitated by a ligand or base. rsc.org While highly effective for ortho-deuteration of aromatic amides where a directing group can position the catalyst, this is less straightforward for the N-methyl group of NMP. rsc.orgsnnu.edu.cn The stability of the methyl C-H bonds makes direct H/D exchange challenging, often leading to incomplete deuteration.
Catalytic Deuteration Strategies Utilizing Transition Metal Catalysts
Isotopic Purity Assessment and Structural Elucidation
Table 2: Analytical Techniques for Characterization of this compound
| Analytical Technique | Purpose | Expected Observation for this compound |
|---|---|---|
| ¹H NMR | Confirm deuterium incorporation and quantify purity. | Absence or significant reduction of the singlet signal for the methyl protons (typically around δ 2.1-2.8 ppm). |
| ²H NMR | Directly detect deuterium incorporation. | Appearance of a signal corresponding to the -CD₃ group. |
| Mass Spectrometry | Verify molecular weight and isotopic enrichment. | Observation of a molecular ion peak at M+3 (m/z ~102.15) compared to unlabeled NMP (m/z ~99.13). medchemexpress.com |
| FT-IR Spectroscopy | Confirm structural integrity. | Presence of characteristic vibrational bands, such as the C=O stretch of the lactam, confirming the ring structure is preserved. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming isotopic labeling. In the ¹H NMR spectrum of this compound, the successful incorporation of deuterium is confirmed by the disappearance or significant attenuation of the singlet peak corresponding to the N-methyl protons. The degree of deuterium incorporation can be quantified by comparing the integration of any residual methyl proton signal to the signals of the ring protons. rsc.org
Additionally, deuterium NMR (²H NMR) can be used to directly observe the incorporated deuterium. A peak in the ²H NMR spectrum corresponding to the chemical shift of the methyl group provides direct evidence of successful deuteration.
Mass spectrometry (MS) is essential for verifying the molecular weight of the deuterated compound and assessing its isotopic purity. The molecular weight of this compound is approximately 102.15 g/mol , whereas its non-deuterated counterpart is 99.13 g/mol . medchemexpress.comnist.gov A mass spectrum will show a molecular ion [M]⁺ peak shifted by +3 mass units.
The distribution of isotopic peaks can be analyzed to determine the level of deuterium enrichment and identify the presence of partially deuterated (d1, d2) or unlabeled species. Fragmentation patterns can also confirm the location of the deuterium atoms; for example, the loss of a CD₃ fragment (Δ m/z of 18) versus a CH₃ fragment (Δ m/z of 15) can confirm that deuteration occurred on the methyl group.
Advanced Analytical Applications of 1 Methyl 2 Pyrrolidinone D3
Role as an Internal Standard in Quantitative Chemical Analysis
1-Methyl-2-pyrrolidinone-d3 (NMP-d3), the deuterated form of 1-Methyl-2-pyrrolidinone (NMP), serves a critical role as an internal standard in quantitative chemical analysis. medchemexpress.com Its structural similarity to the analyte of interest, NMP, coupled with its mass difference due to the deuterium (B1214612) labeling, makes it an ideal candidate for improving the accuracy and precision of analytical measurements, particularly in complex matrices. researchgate.netuni-tuebingen.de The use of stable isotope-labeled internal standards like NMP-d3 is a widely accepted strategy to compensate for variations that can occur during sample preparation and analysis. researchgate.netuni-tuebingen.de
Chromatographic-Mass Spectrometric Methodologies (HPLC-MS/MS, GC-MS)
In modern analytical laboratories, NMP-d3 is extensively used in conjunction with powerful techniques like High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govfda.govnih.gov These methods offer high sensitivity and selectivity for the detection and quantification of NMP in various samples.
A study detailing the direct determination of NMP and its metabolites in urine utilized deuterium-labeled compounds, including NMP-d3, as internal standards for an HPLC-electrospray ionization-MS/MS method. nih.gov This approach allowed for the simultaneous measurement of NMP and its metabolites in a single run without the need for solid-phase extraction. nih.gov Similarly, a method for analyzing NMP in bovine liver employed deuterated NMP (d9-NMP) as an internal standard with HPLC-MS/MS. fda.gov The quantitation was achieved by comparing the peak area ratio of the analyte to the internal standard. fda.gov For instance, the multiple reaction monitoring (MRM) transitions were set at m/z 100→58 for NMP and m/z 109→62 for d9-NMP. fda.govnih.gov
Gas chromatography is another key technique where NMP-d3 finds application. Methods have been developed for the quantification of NMP in samples like 1,3-butadiene (B125203) using GC coupled with a nitrogen-phosphorous detector. google.com While this specific example doesn't explicitly mention NMP-d3, the principles of using an internal standard for accurate quantification remain the same. The choice between HPLC-MS/MS and GC-MS often depends on the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.
Strategies for Mitigating Matrix Effects and Ion Suppression in Complex Biological and Environmental Samples
A significant challenge in quantitative analysis, especially with LC-MS/MS, is the "matrix effect," where components of the sample other than the analyte of interest interfere with the ionization process, leading to either suppression or enhancement of the analyte signal. researchgate.netmyadlm.org This can significantly impact the accuracy and reproducibility of the results. researchgate.net The use of a stable isotope-labeled internal standard that co-elutes with the analyte is a primary strategy to compensate for these matrix effects. researchgate.net
Because NMP-d3 has nearly identical physicochemical properties to NMP, it experiences similar matrix effects during the analytical process. nih.gov By adding a known amount of NMP-d3 to the sample at the beginning of the workflow, any signal suppression or enhancement experienced by the NMP will be mirrored by the NMP-d3. nih.gov Therefore, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification even in the presence of significant matrix effects. researchgate.net
Research has shown that while NMP signals can be suppressed by as much as 30% due to matrix effects in swine liver samples, the use of N-methyl-d(3)-2-pyrrolidinone-d(6) as an internal standard completely compensated for this ion-suppression and injection-to-injection variability. nih.gov However, it is important to note that in some rare cases, differential matrix effects can occur where the analyte and its deuterated internal standard are not affected in the exact same way, potentially due to slight differences in retention time. myadlm.org
Applications in Trace Analysis and Enhancement of Detection Limits
The use of this compound as an internal standard is particularly advantageous in trace analysis, where the concentration of the analyte is very low. In such cases, even minor variations in sample preparation or instrument response can lead to large errors in quantification. By normalizing the analyte signal to the internal standard signal, the method's precision and accuracy at low concentrations are significantly improved.
For example, a validated hydrophilic interaction LC-MS/MS method for determining NMP residue in swine liver achieved a detection limit of 5 ng/g. nih.gov This level of sensitivity is crucial for applications such as monitoring drug residues in food products or assessing environmental contamination. Another study on the determination of NMP and its metabolites in urine reported limits of detection as low as 0.0001 mg/L for NMP. nih.gov The use of the deuterated internal standard was instrumental in achieving these low detection limits by minimizing the impact of background noise and matrix interferences. nih.govchromatographyonline.com
Interactive Data Table: Chromatographic-Mass Spectrometric Applications of NMP-d3
| Analytical Technique | Matrix | Internal Standard | Key Findings | Reference |
| HPLC-ESI-MS/MS | Urine | Deuterium-labeled compounds | Direct determination of NMP and metabolites; LOD for NMP was 0.0001 mg/L. | nih.gov |
| HPLC-MS/MS | Bovine Liver | d9-NMP | Quantitation by peak area ratio (NMP/d9-NMP); MRM transitions m/z 100→58 (NMP) and m/z 109→62 (d9-NMP). | fda.gov |
| HILIC-LC-MS/MS | Swine Liver | N-methyl-d(3)-2-pyrrolidinone-d(6) | Compensated for ~30% ion suppression; detection limit of 5 ng/g. | nih.gov |
Reference Standard for Quality Control and Method Validation in Research Environments
Beyond its role as an internal standard, this compound also serves as a reference standard for quality control and method validation. medchemexpress.com In this capacity, it is used to confirm the identity and purity of NMP in various samples and to ensure the analytical method is performing correctly.
During method validation, NMP-d3 can be used to prepare calibration standards and quality control samples. fda.gov For instance, in the FDA method for NMP analysis in bovine liver, stock solutions of both NMP and d9-NMP are prepared and used to create working standards and to fortify control samples. fda.gov This allows for the assessment of method parameters such as linearity, accuracy, precision, and specificity. pharmaguidesline.com
The use of a well-characterized reference standard like NMP-d3 is essential for ensuring that the analytical results are reliable and reproducible over time and across different laboratories. It provides a benchmark against which the performance of the analytical system can be judged, ensuring the integrity of the data generated in research and regulated environments. medchemexpress.com
Mechanistic Investigations and Reaction Pathway Elucidation Utilizing 1 Methyl 2 Pyrrolidinone D3
Kinetic Isotope Effect Studies in Organic and Organometallic Transformations
The substitution of hydrogen with deuterium (B1214612) in a molecule can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). univ-amu.frbaranlab.org This effect arises primarily from the difference in zero-point vibrational energies between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. baranlab.org The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. By comparing the reaction rates in the presence of 1-Methyl-2-pyrrolidinone-d3 versus its non-deuterated counterpart, researchers can determine if the cleavage of a C-H bond on the solvent molecule is involved in the rate-determining step of a reaction. univ-amu.frbaranlab.org
In organometallic catalysis, NMP is often used as a polar aprotic solvent. epfl.ch Mechanistic studies of nickel-catalyzed reactions, for example, can utilize NMP-d3 to probe the role of the solvent in the catalytic cycle. If a significant KIE is observed, it suggests that the solvent is not merely an inert medium but an active participant in the reaction, potentially through C-H bond activation or by acting as a proton shuttle.
Table 1: Theoretical Isotope Effects on Bond Dissociation
| Bond | Vibrational Frequency (cm⁻¹) | Zero-Point Energy (kcal/mol) | Relative Rate (at 300 K) |
|---|---|---|---|
| C-H | ~2900 | ~4.15 | ~6.9 |
| C-D | ~2100 | ~3.00 | 1.0 |
Data derived from theoretical calculations and general principles of kinetic isotope effects. baranlab.org
Tracing Molecular Fate and Identification of Reaction Intermediates in Chemical Syntheses
The deuterium label in this compound acts as an isotopic tracer, allowing chemists to follow the path of the solvent molecule or its fragments throughout a reaction sequence. medchemexpress.commedchemexpress.com This is particularly valuable in complex multi-step syntheses where the role of the solvent is not immediately obvious. By analyzing the final products and any isolated intermediates using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), the presence and position of deuterium atoms can be determined.
For instance, in reactions where NMP might be susceptible to degradation or participation, using NMP-d3 can reveal whether fragments of the solvent are incorporated into the product or byproducts. High-resolution mass spectrometry can precisely identify the mass increase corresponding to the number of deuterium atoms incorporated, providing unambiguous evidence of the solvent's fate. This method is crucial for understanding reaction mechanisms, identifying potential side reactions, and optimizing reaction conditions to improve yield and purity. medchemexpress.comepfl.ch
Deuterated Analogues in Elucidating Catalytic Mechanisms and Reaction Selectivity
The use of deuterated analogues like this compound extends to the detailed elucidation of catalytic mechanisms. medchemexpress.com In catalysis, the solvent can influence not only the reaction rate but also the selectivity (chemo-, regio-, and stereoselectivity). By strategically placing deuterium labels on the solvent molecule, it is possible to investigate subtle interactions between the catalyst, substrate, and solvent.
For example, in photoredox catalysis, NMP is sometimes used as the reaction solvent. nih.govprinceton.edu Studies have shown that the synergistic merger of photoredox and hydrogen atom transfer (HAT) catalysis can be used for direct hydrogen isotope exchange. princeton.edu Using NMP-d3 in such systems can help to unravel the mechanism of hydrogen atom transfer and determine whether the solvent acts as a hydrogen donor or acceptor. rsc.org This information is vital for designing more efficient and selective catalytic systems. Furthermore, computational studies, often performed in conjunction with experimental work, can model the effect of deuteration on transition state energies, providing deeper insight into the origins of selectivity. acs.org
Table 2: List of Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| N-Methyl-2-pyrrolidinone | |
| Deuterium |
Spectroscopic and Computational Studies Involving 1 Methyl 2 Pyrrolidinone D3 and Its Analogues
Nuclear Magnetic Resonance Spectroscopy for Solute-Solvent Interactions and Molecular Dynamics in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the interactions between a solute and a solvent at the molecular level. In studies involving NMP and its aqueous mixtures, NMR has been instrumental in understanding the structural and dynamic properties of the system. nih.gov Changes in the 1H and 13C chemical shifts, along with 2D ROESY spectra, indicate that water molecules preferentially locate near the carbonyl group of NMP, forming hydrogen bonds. nih.gov
The study of NMP and its interaction with water has revealed strong intermolecular forces. nih.gov Calorimetric studies have shown that the solvation of NMP by water is a more robust interaction than the solvation of water by NMP. nih.gov This is further supported by NMR data, which shows a distinct dynamic behavior in NMP-water mixtures, with a maximum correlation time observed at a water mole fraction of approximately 0.7. nih.gov Molecular dynamics simulations complement these findings, providing a detailed picture of the 3D spatial distribution and confirming the reliability of the experimental data. researchgate.net
The use of deuterated solvents like NMP-d3 is crucial in these studies as it allows for the suppression of solvent signals in 1H NMR, enabling a clearer observation of the solute's signals and their interactions with the solvent environment. This is particularly important when studying the behavior of complex molecules in solution.
Elucidating Molecular Structure and Conformation in Various Chemical Environments
NMR spectroscopy is a cornerstone in determining the three-dimensional structure and conformational preferences of molecules in solution. auremn.org.br For a molecule like NMP, which consists of a five-membered ring, conformational analysis is key to understanding its properties and reactivity. researchgate.net The ring of NMP is not planar and can adopt different conformations. nist.gov
Computational methods, particularly Density Functional Theory (DFT), are often used in conjunction with NMR data to provide a more detailed understanding of molecular conformation. researchgate.netnih.gov These calculations can predict the relative energies of different conformers, helping to identify the most stable structures. researchgate.netdrugdesign.org For instance, in a study of Pigment Yellow 181 in a mixed solvent system including NMP, DFT calculations were essential to confirm the crystal structure, which was a layered structure with an extensive network of hydrogen bonds. nih.gov
The combination of experimental NMR data, such as coupling constants and Nuclear Overhauser Effects (NOEs), with theoretical calculations allows for a comprehensive analysis of molecular geometry and the subtle interplay of forces that govern conformational equilibria. auremn.org.brmdpi.com
Computational Chemistry Approaches Complementing Experimental Spectroscopic Data
Computational chemistry, particularly DFT, has become an indispensable tool for interpreting and complementing experimental spectroscopic data. researchgate.netresearchgate.net DFT calculations can be used to predict various molecular properties, including NMR chemical shifts, vibrational frequencies, and reaction energetics. researchgate.netresearchgate.net
In the study of NMP and its reactions, DFT has been used to investigate the reaction mechanism between NMP and carbon disulfide, determining transition states and intermediates. researchgate.net These calculations provided insights into the kinetic parameters of the reaction, revealing the crucial role of the α-H atom near the carbonyl group of NMP. researchgate.net
Furthermore, computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effect of a solvent on a molecule's properties, which is crucial for accurately predicting NMR spectra in solution. researchgate.netresearchgate.net By comparing calculated and experimental data, researchers can validate their theoretical models and gain a deeper understanding of the system under investigation. researchgate.net For example, dispersion-corrected DFT (DFT-D) has been shown to be important for accurately describing systems where non-covalent interactions play a significant role. nih.govnih.gov
Table 1: Computational Methods in NMP Studies
| Computational Method | Application | Reference |
|---|---|---|
| Density Functional Theory (DFT) | Analysis of hydrogen bonding, reaction mechanisms, and molecular structure. | researchgate.netnih.govnih.gov |
| Molecular Dynamics (MD) | Investigation of structural and dynamic properties of NMP aqueous solutions. | nih.govresearchgate.net |
| Polarizable Continuum Model (PCM) | Simulation of solvent effects on NMR spectra. | researchgate.netresearchgate.net |
Applications in Characterizing Complex Chemical Systems
The unique solvent properties of NMP and its deuterated analogues make them valuable in the characterization of complex chemical systems. atamanchemicals.comeuropa.eu NMP is a versatile solvent capable of dissolving a wide range of substances, including polymers and organic and inorganic compounds. atamanchemicals.comwikipedia.orgatamanchemicals.com This property is exploited in various industrial applications, such as in the petrochemical industry for the purification of hydrocarbons and in the electronics industry as a photoresist stripper. atamanchemicals.comlyondellbasell.com
In the context of analytical chemistry, NMR spectroscopy of complex mixtures is a powerful tool for the quantitative determination of components, even in cases of severe signal overlap. rsc.orgmagritek.com The use of 13C NMR, with its larger chemical shift dispersion, can be particularly advantageous in these situations. magritek.com Deuterated solvents like NMP-d3 are essential for such analyses, as they provide a "clean" background against which the signals of the mixture's components can be clearly observed.
Recent advances in NMR have led to the development of techniques for identifying new compounds directly from complex mixtures, such as biofluids and natural product extracts, without the need for extensive purification. nih.gov Hyperpolarized NMR probes are also being developed to enhance the sensitivity of NMR for biological assays, allowing for the detection of analytes in complex mixtures with high selectivity. mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Formula |
|---|---|
| 1-Methyl-2-pyrrolidinone-d3 (NMP-d3) | C5H6D3NO |
| N-Methyl-2-pyrrolidone (NMP) | C5H9NO |
| Water | H2O |
| Pigment Yellow 181 | C24H19N5O5 |
| Carbon Disulfide | CS2 |
| Methanol | CH4O |
| Dimethylformamide | C3H7NO |
| Dimethyl Sulfoxide | C2H6OS |
| [1,1′-13C2]acetic anhydride | C4H6O3 |
Emerging Research Frontiers for 1 Methyl 2 Pyrrolidinone D3 in Chemical Sciences
Development of Novel Analytical Probes and Tracers for Advanced Materials Characterization
The unique nuclear and scattering properties of deuterium (B1214612) make 1-Methyl-2-pyrrolidinone-d3 a crucial component in the development of sophisticated analytical techniques for characterizing advanced materials at the molecular level.
One of the primary applications of NMP-d3 is in Nuclear Magnetic Resonance (NMR) spectroscopy . In ¹H NMR, the signals from a protic solvent can overwhelm the signals of the analyte. By using a deuterated solvent like NMP-d3, which is "invisible" in ¹H NMR, researchers can obtain clear, unobstructed spectra of their compounds of interest. This is particularly advantageous for studying the structure and dynamics of polymers and other macromolecules in solution.
Furthermore, NMP-d3 is instrumental in Small-Angle Neutron Scattering (SANS) , a powerful technique for investigating the structure of materials on a length scale from nanometers to micrometers. nih.gov The significant difference in the neutron scattering length between hydrogen and deuterium atoms allows for "contrast variation" studies. nih.govepj-conferences.org By selectively deuterating components within a material system, such as the solvent or a specific polymer block, researchers can highlight or suppress the scattering from different parts of the structure.
A notable example is the study of polymer blends and solutions. By using deuterated solvents like NMP-d3, scientists can precisely determine the conformation and interaction parameters of polymer chains in solution. uh.edu For instance, SANS experiments using deuterated poly(methyl methacrylate) (PMMA) have been employed to understand its distribution within wood biocomposites, revealing nanoscale structural details that would be inaccessible with other techniques. acs.org The use of deuterated NMP has also been proposed for SANS analysis to clarify the structure of poly(vinylidene fluoride) (PVDF) in solution.
The table below summarizes the key analytical techniques that benefit from the use of this compound.
| Analytical Technique | Role of this compound | Information Gained |
| ¹H NMR Spectroscopy | Non-interfering solvent | Unambiguous structural elucidation of solutes. |
| Small-Angle Neutron Scattering (SANS) | Contrast matching/enhancement | Determination of polymer chain conformation, blend morphology, and particle distribution. nih.govuh.eduacs.org |
| Mass Spectrometry (MS) | Internal standard/Tracer | Improved mass resolution and quantification of NMP and its metabolites. medchemexpress.com |
Advanced Synthetic Methodologies Leveraging Deuterated Solvents and Reagents for Improved Reaction Control
The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE) . dalalinstitute.com This effect arises from the difference in zero-point vibrational energies between a C-H and a C-D bond; the C-D bond is stronger and thus requires more energy to break. dalalinstitute.combaranlab.org Advanced synthetic methodologies are increasingly leveraging this effect by using deuterated solvents and reagents like NMP-d3 to gain mechanistic insights and improve reaction control.
By conducting a reaction in both NMP and NMP-d3 and comparing the reaction rates, chemists can determine whether a C-H bond at a specific position is broken in the rate-determining step of the reaction. dalalinstitute.com For example, it has been suggested that in certain palladium-catalyzed cross-coupling reactions, using NMP-d3 could slow down steps involving the solvent, providing valuable information about the reaction mechanism.
The use of deuterated solvents can also influence product selectivity in complex reactions. While specific, large-scale studies on NMP-d3's influence on selectivity are still emerging, the principle is well-established in organic synthesis.
Moreover, NMP is a common solvent for the synthesis of various polymers and specialty chemicals, including metal-organic frameworks (MOFs). atamanchemicals.comnih.gov The use of NMP-d3 in these syntheses can serve a dual purpose: acting as a high-boiling, polar aprotic solvent while simultaneously allowing for in-situ mechanistic studies via techniques like NMR spectroscopy without solvent interference.
The following table presents a comparative overview of reaction parameters that can be investigated using NMP versus NMP-d3.
| Investigated Parameter | NMP as Solvent | NMP-d3 as Solvent | Rationale |
| Reaction Kinetics | Baseline reaction rate | Altered reaction rate | To determine the Kinetic Isotope Effect (KIE) and involvement of C-H/C-D bond cleavage in the rate-determining step. dalalinstitute.com |
| Reaction Mechanism | Standard spectroscopic monitoring | In-situ NMR monitoring without solvent signal overlap | To identify reaction intermediates and elucidate reaction pathways. |
| Product Distribution | Standard product yields | Potentially altered product ratios | To investigate the influence of isotopic substitution on reaction selectivity. |
Interdisciplinary Research Incorporating Isotopic Labeling for Investigating Complex Chemical and Biological Processes
The application of this compound extends beyond traditional chemistry into interdisciplinary fields such as pharmacology, toxicology, and environmental science. In these areas, it serves as a powerful tracer to investigate the metabolic fate, transport, and environmental impact of NMP.
In pharmacokinetic and metabolic studies , deuterated compounds are invaluable. medchemexpress.com The deuterium label allows researchers to distinguish the administered compound and its metabolites from naturally occurring substances in the body. medchemexpress.com Studies have shown that NMP-d3 exhibits a 20-30% slower metabolic clearance in rats compared to non-deuterated NMP. This is attributed to the kinetic isotope effect, as the initial step in NMP metabolism involves the hydroxylation of the methyl group or the pyrrolidinone ring. researchgate.net The stronger C-D bond slows down this enzymatic process, providing a clearer picture of the metabolic pathway. The major metabolites of NMP in humans have been identified as 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), N-methylsuccinimide (MSI), and 2-hydroxy-N-methylsuccinimide (2-HMSI). nih.gov Using NMP-d3 as a tracer can help to precisely quantify the formation rates and half-lives of these metabolites. nih.gov
Isotopic labeling with NMP-d3 is also crucial for environmental fate and transport studies . NMP is a widely used industrial solvent, and understanding its behavior in the environment is critical. europa.euwikipedia.org By using NMP-d3, researchers can trace its degradation pathways in soil and water, and identify the microorganisms responsible for its bioremediation.
Furthermore, the ability to trace isotopically labeled molecules is fundamental in studying complex biological processes. For example, understanding how small molecules interact with proteins and other biomolecules is a key aspect of drug discovery and molecular biology. While not a direct biological effector in most cases, the use of NMP-d3 as a solvent or co-solvent in such studies ensures that the analytical techniques used to probe these interactions, like NMR, are not compromised by solvent signals.
The table below highlights the applications of NMP-d3 in interdisciplinary research.
| Research Area | Application of NMP-d3 | Key Findings/Potential Insights |
| Pharmacokinetics | Tracer for metabolic studies | Slower metabolic clearance compared to NMP, allowing for detailed pathway analysis. nih.gov |
| Toxicology | Isotopic tracer | Elucidation of the formation of potentially toxic metabolites. nih.gov |
| Environmental Science | Tracer for degradation studies | Understanding the bioremediation and environmental fate of NMP. |
| Molecular Biology | Deuterated solvent for structural studies | Facilitating NMR and other spectroscopic studies of biomolecular interactions. |
Q & A
Q. What are the primary applications of 1-Methyl-2-pyrrolidinone-d₃ (NMP-d₃) in experimental settings, and how should it be handled safely?
NMP-d₃ is widely used as a deuterated solvent in organic synthesis, particularly in reactions requiring isotopic labeling for mechanistic studies or NMR spectroscopy. It is also employed in polymer processing and pharmaceutical purification. Safety protocols include using chemical fume hoods, wearing nitrile gloves, and avoiding skin contact due to its reproductive toxicity . For detailed handling procedures, consult institutional SOPs that align with Clemson University’s guidelines for solvents in organic synthesis .
Q. How can researchers characterize the purity and isotopic enrichment of NMP-d₃?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : Detect deuterium incorporation via <sup>2</sup>H NMR or compare <sup>1</sup>H NMR signals (e.g., absence of -CH₃ protons at ~2.1 ppm in NMP-d₃).
- Mass Spectrometry (MS) : Observe molecular ion peaks (e.g., M+3 for NMP-d₃) to confirm isotopic enrichment.
- Karl Fischer Titration : Quantify residual water content, critical for moisture-sensitive reactions .
Q. What synthetic routes are available for preparing NMP-d₃, and what purification steps are essential?
NMP-d₃ is typically synthesized via catalytic deuteration of 1-methyl-2-pyrrolidinone using deuterium gas (D₂) over palladium catalysts. Post-synthesis, distillation under reduced pressure (e.g., 60–80°C at 10 mmHg) ensures high purity (>99%). Validate purity using gas chromatography (GC) or HPLC with UV detection .
Advanced Research Questions
Q. How does deuterium substitution in NMP-d₃ influence reaction kinetics or solvent effects in organometallic catalysis?
Isotopic effects may alter reaction rates due to differences in bond strength (C-D vs. C-H) or solvent polarity. For example, in palladium-catalyzed cross-coupling reactions, NMP-d₃ could slow oxidative addition steps due to kinetic isotope effects (KIE). To assess this, conduct parallel experiments with NMP and NMP-d₃, comparing rate constants via Arrhenius analysis .
Q. What experimental design considerations are critical when optimizing NMP-d₃-based solvent systems for high-temperature polymerizations?
Key factors include:
- Thermal Stability : Confirm solvent inertness at target temperatures (e.g., 150–200°C) via thermogravimetric analysis (TGA).
- Solubility Parameters : Use Hansen solubility parameters to predict polymer-solvent compatibility.
- Deuterium Retention : Monitor deuterium loss under heating via <sup>2</sup>H NMR to avoid isotopic dilution .
Q. How can researchers resolve discrepancies in reported solvent effects of NMP-d₃ across different studies?
Contradictions often arise from variations in water content, isotopic purity, or reaction conditions. Mitigation strategies:
Q. What analytical challenges arise when using NMP-d₃ in trace analysis, and how can they be addressed?
Deuterated solvents may introduce spectral interference in LC-MS or complicate quantification due to isotopic splitting. Solutions include:
- High-Resolution MS : Differentiate analyte and solvent peaks using instruments with >50,000 resolution.
- Deuterium Depletion : Pre-treat samples with deuterium scavengers (e.g., activated carbon) if necessary .
Methodological Best Practices
- Data Validation : Cross-verify isotopic purity using orthogonal techniques (NMR, MS, IR).
- Ethical Reporting : Disclose solvent batch numbers, purity grades, and storage conditions to ensure reproducibility .
- Contradiction Analysis : Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions when addressing conflicting data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
